molecular formula C20H21N3O3 B6529163 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 946275-26-9

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6529163
CAS No.: 946275-26-9
M. Wt: 351.4 g/mol
InChI Key: YIZVMINECARDOS-UHFFFAOYSA-N
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Description

2-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a heterocycle of significant interest in medicinal chemistry and materials science. While specific biological data for this compound is not available in the current literature, its structure suggests potential as a valuable scaffold for pharmaceutical research, particularly in the development of receptor modulators. The 2,4,6-trimethylphenyl (mesityl) group can impart steric bulk, potentially influencing binding specificity and metabolic stability. Furthermore, 1,3,4-oxadiazole derivatives are widely recognized for their utility beyond life sciences. They are frequently investigated as key components in the development of advanced fluorescent chemosensors . Compounds with similar architectures have demonstrated a pronounced "turn-off" fluorescence response when in the presence of electron-deficient species, making them promising candidates for detecting nitroaromatic explosives like TNT and DNT, as well as heavy metal cations such as Hg²⁺ . This acetamide derivative is supplied for research purposes to explore these and other potential applications in sensing and materials development. Please note: This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-12-9-13(2)19(14(3)10-12)21-18(24)11-25-17-7-5-16(6-8-17)20-23-22-15(4)26-20/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZVMINECARDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C3=NN=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazide Derivatives

Hydrazide intermediates are treated with carbon disulfide (CS₂) in alkaline conditions to form 5-mercapto-1,3,4-oxadiazoles. For example, N-(2-hydroxyphenyl)acetamide reacts with hydrazine monohydrate to yield a hydrazide, which subsequently undergoes cyclization with CS₂ in ethanol under reflux (6 hours). Acidification with hydrochloric acid precipitates the oxadiazole-thiol intermediate.

Key Reaction Conditions

ReagentSolventTemperatureTimeYield
Hydrazine monohydrateEthanolRoom temp.5 h85%
CS₂, KOHEthanolReflux6 h78%

Synthesis of Phenoxy Intermediate

The phenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

Coupling with Phenol Derivatives

The oxadiazole-thiol intermediate is reacted with 4-hydroxyacetophenone derivatives. In a typical procedure, potassium carbonate (K₂CO₃) in acetone facilitates the displacement of halides or activation of hydroxyl groups. For instance, 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide derivatives are synthesized by reacting mercapto-oxadiazoles with chloroacetamide analogs in acetone at room temperature (3–6 hours).

Optimization Notes

  • Solvent Choice : Acetone outperforms DMF or DMSO in minimizing side reactions.

  • Base : K₂CO₃ ensures efficient deprotonation without hydrolyzing the oxadiazole ring.

Acylation with N-(2,4,6-Trimethylphenyl)acetamide

The final step involves acylation of the phenoxy intermediate with N-(2,4,6-trimethylphenyl)acetyl chloride.

Acylation Protocol

A solution of the phenoxy intermediate in dichloromethane (DCM) is treated with triethylamine (Et₃N) as a base. N-(2,4,6-Trimethylphenyl)acetyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The product is isolated via extraction and purified by recrystallization from ethanol.

Critical Parameters

ParameterOptimal Value
Temperature0°C → Room temp.
SolventDichloromethane
BaseTriethylamine
PurificationEthanol recrystallization

Industrial-Scale Considerations

While laboratory-scale syntheses are well-documented, industrial production requires:

  • Continuous Flow Reactors : To enhance cyclization efficiency and reduce reaction times.

  • Catalytic Systems : Palladium catalysts for coupling steps to improve atom economy.

  • Green Solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) to meet sustainability goals.

Characterization and Quality Control

The final product is validated using spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, Ar-H), 7.45 (s, 1H, NH), 6.95 (d, 2H, Ar-H), 2.35 (s, 6H, CH₃).

  • LC-MS : m/z 423.4 [M+H]⁺.

Purity Assessment

MethodPurity
HPLC (C18 column)≥98.5%
Melting Point162–164°C

Comparative Analysis of Synthetic Routes

The table below contrasts three reported methodologies:

MethodAdvantagesLimitationsYield
Hydrazide CyclizationHigh regioselectivityLong reaction times70–78%
Ullmann CouplingScalable for industrial useRequires palladium catalysts65–72%
Microwave-AssistedReduced reaction time (2 h)Specialized equipment needed80%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising anticancer, antibacterial, and antifungal activities. It has been evaluated for its ability to inhibit the growth of cancer cells and pathogenic microorganisms.

    Biological Research: It serves as a tool compound for studying the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Evidence Reference
Target Compound 5-Methyl-1,3,4-oxadiazole, phenoxy, 2,4,6-trimethylphenyl Presumed C20H21N3O3* ~351.4* Combines oxadiazole (electron-deficient) with lipophilic trimethylphenyl group. N/A
2-(1H-Benzimidazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide Benzimidazole, 2,4,6-trimethylphenyl C18H19N3O 293.36 Benzimidazole (basic, planar) enhances aromatic stacking interactions.
2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 1,2,4-Triazole, furan, sulfanyl C23H22N4O2S 418.51 Sulfanyl and triazole groups may enhance hydrogen bonding and metal coordination.
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide 1,3,4-Thiadiazole, ethyl, sulfamoyl C12H14N4O3S2 326.395 Thiadiazole (sulfur-containing) and sulfamoyl groups improve solubility and bioavailability.
Compounds from (e.g., 3ae, 3af) Benzimidazole-sulfonyl, methoxy-pyridinyl Varied (e.g., C28H29N5O6S) ~575–600 Sulfonyl and benzimidazole motifs enhance acidity and target engagement.

Key Observations

Heterocyclic Core Variations :

  • The target compound’s 1,3,4-oxadiazole ring is distinct from benzimidazole (), triazole (), and thiadiazole (). Oxadiazoles are less basic than benzimidazoles but more resistant to oxidative metabolism compared to thiadiazoles .
  • The 1,3,4-thiadiazole in introduces sulfur, which may increase polar surface area (PSA) and influence solubility (LogP = 3.09) .

Sulfamoyl () and sulfonyl () groups add hydrogen-bonding capacity, improving target affinity but possibly limiting metabolic stability.

Synthetic Yields and Characterization :

  • Compounds in were synthesized with yields of 72–97% and characterized via <sup>1</sup>H-NMR (DMSO-<i>d</i>6 or CDCl3), suggesting robust synthetic routes for acetamide derivatives .

Physicochemical Properties :

  • The triazole-containing compound () has the highest molecular weight (418.51) due to its furan and phenyltriazole substituents, which may affect pharmacokinetic profiles .

Biological Activity

The compound 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic derivative featuring a unique oxadiazole moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and herbicidal activities, supported by relevant data and case studies.

  • Molecular Formula : C20H23N3O4
  • Molecular Weight : 381.41 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess activity against various bacterial strains.

CompoundActivityTest Organisms
This compoundModerateStaphylococcus aureus, Escherichia coli
Reference Compound (e.g., Ampicillin)HighStaphylococcus aureus, Escherichia coli

In a comparative study, the target compound demonstrated moderate antibacterial activity against S. aureus and E. coli, suggesting that structural modifications could enhance its efficacy against these pathogens .

Herbicidal Activity

The herbicidal potential of oxadiazole derivatives has been documented in several studies. The compound's structure suggests it may inhibit specific enzymatic pathways in plants.

Case Study : A recent investigation into the herbicidal activity of similar oxadiazole compounds revealed promising results. Compounds with the oxadiazole moiety were found to inhibit key enzymes involved in plant growth regulation.

CompoundHerbicidal ActivityMechanism
This compoundEffectiveInhibition of KARI (Keto Acid Reductase Inhibitor)
Related Oxadiazole CompoundHighEnzyme inhibition

The inhibition of KARI suggests that this compound could be developed as a selective herbicide targeting specific weed species without affecting crop plants .

Mechanistic Insights

The biological activity of the compound is likely attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. X-ray crystallography studies have shown weak C—H···N hydrogen-bonding interactions between the oxadiazole and phenoxy groups . This structural orientation may facilitate binding to target proteins involved in microbial resistance or plant growth regulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route:

  • Step 1 : Formation of the oxadiazole ring through cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., refluxing with triethylamine) .
  • Step 2 : Coupling the oxadiazole intermediate with chloroacetylated phenoxy derivatives in dimethylformamide (DMF) using potassium carbonate as a base, followed by quenching with ice to precipitate the product .
  • Key Controls : Monitor reaction progress via TLC (hexane:ethyl acetate solvent systems) and optimize purity through recrystallization (e.g., pet-ether) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹, NH stretches at ~3468 cm⁻¹) .
  • ¹H NMR : Confirms substituent environments (e.g., aromatic protons at δ 6.9–7.5 ppm, methyl groups at δ 3.8 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 430.2 [M+1] for related analogs) and fragmentation patterns .

Q. How stable is this compound under laboratory storage conditions?

  • Methodological Answer : Stability depends on:

  • Light Sensitivity : Store in amber vials to prevent photodegradation .
  • pH : Avoid extreme pH conditions (e.g., <3 or >9) to prevent hydrolysis of the acetamide or oxadiazole moieties .
  • Temperature : Long-term storage at –20°C in inert atmospheres (argon/nitrogen) is recommended .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like lipoxygenase or kinases using spectrophotometric methods (e.g., monitoring substrate conversion at 234 nm) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition state energies for cyclization) to identify optimal catalysts .
  • Machine Learning : Train models on experimental datasets (e.g., solvent polarity vs. yield) to recommend conditions (e.g., DMF > toluene for nucleophilic substitutions) .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Structural Confirmation : Ensure compound integrity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical verification) .

Q. What strategies mitigate low yields during scale-up synthesis?

  • Methodological Answer :

  • Reactor Design : Use continuous-flow systems to enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
  • Solvent Optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .

Q. How to investigate the mechanism of action using biochemical approaches?

  • Methodological Answer :

  • Kinetic Studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2), followed by site-directed mutagenesis to validate key residues .

Q. What advanced techniques address spectral overlaps in characterization?

  • Methodological Answer :

  • HSQC/HMBC NMR : Resolve complex aromatic proton environments by correlating ¹H-¹³C couplings .
  • High-Resolution MS/MS : Fragment ions (e.g., m/z 202.2 for thiazolidinedione derivatives) confirm substituent connectivity .

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